Cas no 2641-02-3 (N-(Phthalimidoacetyl)glycine Ethyl Ester)

N-(Phthalimidoacetyl)glycine Ethyl Ester is a specialized organic compound primarily utilized in peptide synthesis and pharmaceutical research. Its key structural features include a phthalimido group and an ethyl ester moiety, which enhance its reactivity as a protected glycine derivative. This compound is particularly valued for its stability and efficient incorporation into peptide chains, making it a useful intermediate in the development of bioactive molecules. The ethyl ester group facilitates solubility in organic solvents, while the phthalimido protection ensures selective deprotection under mild conditions. Its well-defined reactivity profile and compatibility with standard coupling reagents make it a reliable choice for synthetic applications.
N-(Phthalimidoacetyl)glycine Ethyl Ester structure
2641-02-3 structure
Product name:N-(Phthalimidoacetyl)glycine Ethyl Ester
CAS No:2641-02-3
MF:C14H14N2O5
MW:290.271363735199
CID:914490
PubChem ID:344872

N-(Phthalimidoacetyl)glycine Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate
    • N-phthalimidoacetylglycine ethyl ester; NSC402011; ZINC01594544; AC1Q34X0; AC1L81JS; N-(N,N-phthaloyl-glycyl)-glycine ethyl ester; AKOS003238505; N-(N,N-Phthaloyl-glycyl)-glycin-ethylester; (N-Phthaloyl)-glycylglycin-ethylester; N-(N,N-Phthaloyl-glycyl)-glycin-aethylester; STK045719; Pht-Gly-Gly-OEt; N-(N-Phthaloylglycyl)-glycin-ethylester; ST50585034; MCULE-1891390281;
    • 2-[[2-(1,3-dioxo-isoindol-2-yl)-acetyl]amino]-acetic acid ethyl ester
    • NSC402011
    • ETHYL 2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]ACETATE
    • N-(Phthalimidoacetyl)glycine Ethyl Ester
    • STK045719
    • ethyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}acetate
    • 2641-02-3
    • AKOS003238505
    • NSC-402011
    • Ethyl (2-(1,3-dioxoisoindolin-2-yl)acetyl)glycinate
    • DTXSID50322769
    • CS-0336125
    • Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate
    • ST50585034
    • Inchi: InChI=1S/C14H14N2O5/c1-2-21-12(18)7-15-11(17)8-16-13(19)9-5-3-4-6-10(9)14(16)20/h3-6H,2,7-8H2,1H3,(H,15,17)
    • InChI Key: PDGSHECKBBYNNJ-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Computed Properties

  • Exact Mass: 290.09032
  • Monoisotopic Mass: 290.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 92.8Ų

Experimental Properties

  • Density: 1.346
  • Boiling Point: 488.9°C at 760 mmHg
  • Flash Point: 249.5°C
  • Refractive Index: 1.571
  • PSA: 92.78
  • LogP: 0.29070

N-(Phthalimidoacetyl)glycine Ethyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P394470-5mg
N-(Phthalimidoacetyl)glycine Ethyl Ester
2641-02-3
5mg
$ 155.00 2023-04-16
TRC
P394470-50mg
N-(Phthalimidoacetyl)glycine Ethyl Ester
2641-02-3
50mg
$ 1016.00 2023-04-16
TRC
P394470-25mg
N-(Phthalimidoacetyl)glycine Ethyl Ester
2641-02-3
25mg
$ 666.00 2023-04-16
TRC
P394470-10mg
N-(Phthalimidoacetyl)glycine Ethyl Ester
2641-02-3
10mg
$ 282.00 2023-04-16
TRC
P394470-100mg
N-(Phthalimidoacetyl)glycine Ethyl Ester
2641-02-3
100mg
$ 1200.00 2023-09-06

N-(Phthalimidoacetyl)glycine Ethyl Ester Related Literature

Additional information on N-(Phthalimidoacetyl)glycine Ethyl Ester

N-(Phthalimidoacetyl)glycine Ethyl Ester (CAS No. 2641-02-3): A Comprehensive Overview

N-(Phthalimidoacetyl)glycine Ethyl Ester (CAS No. 2641-02-3) is a specialized organic compound widely used in pharmaceutical and biochemical research. This ester derivative, featuring a phthalimide group, plays a crucial role in peptide synthesis and drug development. Its unique structure makes it valuable for protecting amino groups during chemical reactions, a process highly sought after in modern medicinal chemistry.

The compound's molecular formula, C14H14N2O5, reveals its complex yet stable nature. Researchers appreciate its high purity and consistent performance in various synthetic applications. Recent trends in peptide-based therapeutics have increased demand for such protective group reagents, as the pharmaceutical industry explores new treatments for metabolic disorders and autoimmune diseases.

In laboratory settings, N-(Phthalimidoacetyl)glycine Ethyl Ester demonstrates excellent solubility in common organic solvents like dimethylformamide (DMF) and dichloromethane, while remaining stable under normal storage conditions. This property makes it particularly useful for multi-step synthesis processes where intermediate stability is crucial. The compound's melting point typically ranges between 120-125°C, with characterization commonly performed using HPLC and mass spectrometry techniques.

The application of 2641-02-3 extends beyond traditional peptide chemistry. Recent studies explore its potential in creating targeted drug delivery systems, especially for cancer therapeutics where precise molecular targeting is essential. The phthalimide moiety offers opportunities for further functionalization, allowing researchers to develop novel drug candidates with improved pharmacokinetic properties.

Quality control for N-(Phthalimidoacetyl)glycine Ethyl Ester follows strict pharmaceutical standards, with manufacturers typically providing certificates of analysis including NMR and IR spectroscopy data. The compound's stability profile makes it suitable for international shipping, though proper storage in cool, dry conditions is recommended to maintain optimal performance.

From a market perspective, the growing interest in personalized medicine and bioconjugation techniques has significantly increased the relevance of this compound. Pharmaceutical companies and research institutions frequently search for reliable suppliers of high-purity N-(Phthalimidoacetyl)glycine Ethyl Ester, particularly those offering bulk quantities for large-scale synthesis projects.

Environmental considerations for CAS 2641-02-3 include proper waste disposal methods according to local regulations. While not classified as hazardous, responsible handling practices are encouraged. The compound's biodegradability profile is currently under investigation as part of broader efforts to develop green chemistry solutions in pharmaceutical manufacturing.

Future research directions for N-(Phthalimidoacetyl)glycine Ethyl Ester may explore its potential in biocatalysis and enzyme-mediated synthesis, areas gaining significant attention in sustainable chemistry circles. The compound's versatility suggests it will remain an important tool for medicinal chemists developing next-generation therapeutics.

For researchers considering 2641-02-3 for their projects, compatibility testing with specific reaction conditions is recommended. While generally stable, its performance may vary depending on the synthetic pathway and other reagents involved. Many published protocols using this compound are available in recent organic chemistry literature, particularly in journals focusing on peptide science and medicinal chemistry innovations.

The synthesis of N-(Phthalimidoacetyl)glycine Ethyl Ester typically involves multi-step organic reactions starting from readily available precursors. Process optimization continues to be an active area of research, with efforts focused on improving yield and reducing environmental impact. These developments align with the pharmaceutical industry's push toward more sustainable manufacturing practices.

Analytical methods for CAS No. 2641-02-3 have become increasingly sophisticated, with modern laboratories employing advanced techniques like UHPLC-MS for precise quantification. This enhanced analytical capability supports quality assurance in both research and production environments, ensuring consistent results across different applications.

In conclusion, N-(Phthalimidoacetyl)glycine Ethyl Ester represents an important building block in contemporary pharmaceutical research. Its unique chemical properties and versatility continue to make it valuable for scientists working at the forefront of drug discovery and biomolecular engineering. As therapeutic approaches become more sophisticated, the demand for such specialized compounds is expected to grow accordingly.

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